5-Fold Higher Potency of Prosomatostatin vs. Somatostatin-14 in Inhibiting Insulin Release In Vivo
In a comparative in vivo rat study, synthetic prosomatostatin (SS-28) demonstrated a significantly enhanced inhibitory effect on insulin release compared to somatostatin-14 (SS-14). When assessed on a weight basis, prosomatostatin was approximately 5 times more effective at suppressing plasma insulin levels than SS-14 [1]. This quantifiable potency difference highlights the functional divergence between the native precursor and its shorter cleavage product.
| Evidence Dimension | Inhibition of insulin release (in vivo) |
|---|---|
| Target Compound Data | ~5 times more effective than SS-14 on a weight basis |
| Comparator Or Baseline | Somatostatin-14 (SS-14); baseline inhibitory effect |
| Quantified Difference | ~5-fold greater potency |
| Conditions | Rat model; assessed for effects on release of insulin, glucagon, and growth hormone |
Why This Matters
For researchers investigating pancreatic endocrine function or metabolic regulation, prosomatostatin provides a more potent tool for modulating insulin secretion compared to SS-14, potentially reducing the required dose and associated off-target effects.
- [1] Meyers CA, et al. Synthesis and biological actions of prosomatostatin. Proc Natl Acad Sci U S A. 1980. View Source
